molecular formula C8H12 B14646257 3-Methylbicyclo[4.1.0]hept-3-ene CAS No. 54158-88-2

3-Methylbicyclo[4.1.0]hept-3-ene

Cat. No.: B14646257
CAS No.: 54158-88-2
M. Wt: 108.18 g/mol
InChI Key: HBXMXWAUUSOMQC-UHFFFAOYSA-N
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Description

3-Methylbicyclo[4.1.0]hept-3-ene is an organic compound characterized by a bicyclic structure with a methyl group attached to the third carbon atom. This compound falls under the category of bicycloheptenes, which are known for their unique ring strain and reactivity. The compound’s structure consists of a cyclopropane ring fused to a cyclohexene ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the hydroboration of this compound, which results in the formation of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol in a 9:1 ratio .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Mechanism of Action

The mechanism of action of 3-methylbicyclo[4.1.0]hept-3-ene primarily involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This thermodynamic driving force facilitates various transformations, including nucleophilic additions and coordination to metal species . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Methylbicyclo[4.1.0]hept-3-ene can be compared to other bicyclic compounds like 3-carene and bicyclo[3.1.0]hex-2-ene. While 3-carene is a naturally occurring terpene with similar structural features, it differs in its chemical reactivity and applications . Bicyclo[3.1.0]hex-2-ene, on the other hand, undergoes similar thermal rearrangements but has a different ring structure and reactivity profile . The uniqueness of this compound lies in its specific ring strain and the variety of reactions it can undergo.

Conclusion

This compound is a fascinating compound with a unique bicyclic structure that lends itself to various chemical reactions and scientific research applications. Its ability to undergo ring-opening reactions and its potential as a building block for more complex molecules make it a valuable subject of study in chemistry, biology, and medicine.

Properties

CAS No.

54158-88-2

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3-methylbicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C8H12/c1-6-2-3-7-5-8(7)4-6/h2,7-8H,3-5H2,1H3

InChI Key

HBXMXWAUUSOMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2CC2C1

Origin of Product

United States

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